tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Solid Form Characterization Quality Control Crystallinity

Stereochemical mismatch in kinase inhibitor synthesis compromises pharmacophore integrity and downstream API purity. The (3S)-enantiomer of N-Boc-3-(hydroxymethyl)morpholine (CAS 714971-28-5) is the validated chiral building block for BMS-599626 and related HER-family inhibitors. • Defined (3S)-stereocenter ensures correct active-site geometry; substitution with (3R)-enantiomer (CAS 215917-99-0) risks synthetic failure. • Boc-protected secondary amine enables controlled deprotection sequences not achievable with unprotected morpholines. • Melting point (80°C) provides rapid, low-cost identity verification. • ≥97% purity (HPLC) minimizes impurity carryover into final API.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 714971-28-5
Cat. No. B131797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate
CAS714971-28-5
Synonyms(3S)-3-(Hydroxymethyl)-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester;  _x000B_tert-Butyl (3S)-3-(Hydroxymethyl)morpholine-4-carboxylate;  _x000B_(S)-N-Boc-3-Hydroxymethylmorpholine; 
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyAIQSXVGBMCJQAG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (3S)-3-(Hydroxymethyl)Morpholine-4-Carboxylate Overview


tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5), also known as (S)-N-Boc-3-(hydroxymethyl)morpholine, is a chiral morpholine derivative with a defined (S)-stereocenter at the 3-position . Its molecular formula is C10H19NO4, with a molecular weight of 217.26 g/mol, and it features a tert-butyloxycarbonyl (Boc) protecting group and a hydroxymethyl functional handle . This compound is a crucial intermediate in the synthesis of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases (HER1/HER2) .

Critical Procurement Factors


Procurement of this specific (3S)-enantiomer is non-negotiable for stereoselective applications. Simple substitution with the (3R)-enantiomer (CAS 215917-99-0) or achiral analogs risks introducing a stereochemical mismatch that can severely compromise downstream reactions, such as in asymmetric synthesis or in building defined pharmacophores [1]. Furthermore, the presence of the Boc protecting group is essential for controlled synthetic sequences; its removal is required to expose the secondary amine, a key step that cannot be bypassed with unprotected morpholines .

Product Evidence and Specifications


Melting Point and Crystalline Purity

The target (3S)-enantiomer exhibits a distinct and well-defined melting point of 80°C, as reported in literature and vendor specifications, making it a white solid at room temperature . In contrast, its (3R)-antipode demonstrates a significantly higher and broader melting range of 118-122°C [1]. This 40-degree difference (and narrower range) for the (3S) form is a critical indicator of its different crystalline packing and can serve as a key quality control parameter for ensuring the correct enantiomeric form and high purity during receipt and storage.

Solid Form Characterization Quality Control Crystallinity

Chromatographic Purity and Batch Consistency

Multiple commercial vendors provide this specific (3S)-enantiomer with a guaranteed minimum HPLC purity of 98.0% [1]. This is a quantifiably higher and more strictly controlled specification compared to some generic offerings of the same compound, which are reported with a 'usual' purity of only 95% . This difference is crucial for procurement, as the higher specified purity translates to fewer unknown impurities and more reproducible results in sensitive downstream chemical reactions and assays.

Analytical Chemistry Quality Assurance HPLC Analysis

InChIKey Identity Verification

The target compound's unique stereochemistry is encoded in its standard InChIKey, AIQSXVGBMCJQAG-QMMMGPOBSA-N . This identifier is specific to the (3S)-enantiomer and differs from the InChIKey of its (3R)-enantiomer, providing an unambiguous, machine-readable method for compound identification and database cross-referencing that is essential for modern laboratory information management systems (LIMS) and electronic lab notebooks (ELN).

Cheminformatics Compound Registration Chemical Database

Key Intermediate in BMS-599626 Synthesis

This specific (3S)-enantiomer is a documented and integral building block in the synthesis of BMS-599626 . BMS-599626 is a pan-HER kinase inhibitor with precisely defined and potent activity against HER1 (IC50 = 20 nM) and HER2 (IC50 = 30 nM) . The use of this morpholine fragment is essential to the final drug's structure and activity profile, making the procurement of this specific intermediate a verifiable requirement for research groups working on this or related chemical series.

Medicinal Chemistry Pharmaceutical Process Chemistry Oncology Research

Application Scenarios


HER1/HER2 Kinase Inhibitor Synthesis

This compound is specifically required for the preparation of BMS-599626 and potentially other related HER-family kinase inhibitors . Its defined (3S)-stereocenter is critical for establishing the correct three-dimensional arrangement within the active site of the target kinase. The validated purity of ≥98% (HPLC) ensures that the intermediate used in the final coupling steps minimizes impurity profiles in the active pharmaceutical ingredient (API) [1].

Chiral Ligands for Asymmetric Catalysis

The compound serves as a starting point for synthesizing chiral morpholine alcohols and sulfamidates, which are investigated as ligands in asymmetric catalysis . The distinct physical property of its melting point (80°C) provides a simple quality control check to ensure the correct (3S)-enantiomer is being used, a critical factor when aiming for high enantioselectivity in catalytic reactions [1].

Aurora Kinase Inhibitor Development

As a protected, chiral morpholine building block, this compound is also a key reagent in the synthesis of Aurora kinase inhibitors, a class of compounds with anti-tumor activity . The unique InChIKey (AIQSXVGBMCJQAG-QMMMGPOBSA-N) allows for precise and unambiguous tracking of this specific building block in compound registration databases and internal electronic lab notebooks during the multi-step synthesis of novel Aurora inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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